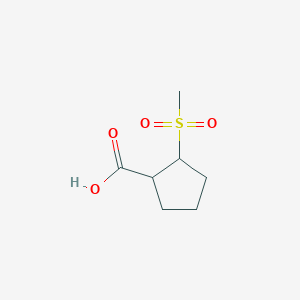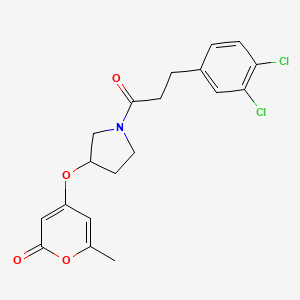![molecular formula C10H8N4O B2639373 2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one CAS No. 1160261-62-0](/img/structure/B2639373.png)
2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound you mentioned is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis Analysis
While specific synthesis methods for “2-methylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one” were not found, similar compounds have been synthesized using various methods . For example, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds related to 2-methylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4(6H)-one have been synthesized and evaluated for various biological activities. For instance, novel pyrazolopyrimidines derivatives were synthesized and screened for their cytotoxic and anti-5-lipoxygenase inhibition activities, showing significant potential in anticancer and anti-inflammatory applications (Rahmouni et al., 2016). Another study focused on the synthesis of new pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines and their use in the preparation of tetraheterocyclic systems, highlighting their potential in the development of new pharmaceutical compounds (El-Essawy, 2010).
Antiproliferative Activity
Several 2-, 3-, or 4-substituted pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines were synthesized and tested for their antiproliferative activity in vitro. Some compounds exhibited weak cytotoxic activity against human bladder cancer cell lines, suggesting their potential as anticancer agents (Poręba et al., 2006).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, analogues of purines, have shown A1 adenosine receptor affinity, indicating their potential in therapeutic applications related to the adenosine receptor (Harden et al., 1991).
Antimicrobial and Antifungal Activity
Dipyridopyrimidinones, synthesized from heteroaromatic esters and nitriles using a mixed lithium-cadmium base, demonstrated good bactericidal activity against Pseudomonas aeruginosa and fungicidal activity against Fusarium and Candida albicans, showcasing their potential in antimicrobial and antifungal therapies (Bentabed-Ababsa et al., 2010).
Anti-Inflammatory Properties
2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory properties, revealing significant activity without ulcerogenic effects, indicating their potential as safer anti-inflammatory drugs (Auzzi et al., 1983).
properties
IUPAC Name |
4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-6-5-8(15)14-10(12-6)7-3-2-4-11-9(7)13-14/h2-5H,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKICYQHOSHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C3=C(N2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-((benzo[d][1,3]dioxol-5-yloxy)methyl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2639295.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-[4-(4-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B2639297.png)
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2639298.png)


![3-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2639305.png)
![6-(4-methoxybenzyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2639306.png)

![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-methylbenzamide](/img/structure/B2639310.png)

![N-(naphthalen-1-ylmethyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2639312.png)
